PCS1055

Muscarinic M4 receptor Subtype selectivity Radioligand binding

Researchers probing cholinergic circuits face confounds from non-selective muscarinic antagonists. PCS1055 (dihydrochloride) provides a validated M4-preferring tool with quantitative selectivity. • Ki = 6.5 nM at M4; IC50 = 18.1 nM; >100-fold selectivity over M1/M3/M5, 30-fold over M2 (radioligand binding & GTP-γ-S assays). • Dual AChE inhibition (human IC50 = 120 nM) enables combined receptor/pharmacology studies. • Brain-penetrant after systemic dosing (Cmax unbound 631 nM at 30 min, 30 mg/kg i.p.). Supplied as ≥98% HPLC-pure dihydrochloride salt with full QC documentation.

Molecular Formula C27H32N4
Molecular Weight 412.6 g/mol
Cat. No. B10822318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePCS1055
Molecular FormulaC27H32N4
Molecular Weight412.6 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2C3=NN=C(C=C3C1)NCCC4CCN(CC4)CC5=CC=CC=C5
InChIInChI=1S/C27H32N4/c1-2-7-22(8-3-1)20-31-17-14-21(15-18-31)13-16-28-26-19-24-11-6-10-23-9-4-5-12-25(23)27(24)30-29-26/h1-5,7-9,12,19,21H,6,10-11,13-18,20H2,(H,28,29)
InChIKeyATHZIFFSGSWIAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PCS1055 Identification and M4 Pharmacology


N-[2-(1-benzylpiperidin-4-yl)ethyl]-3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-amine (commonly designated PCS1055; dihydrochloride salt CAS 361979-40-0) is a synthetic small-molecule antagonist of the muscarinic acetylcholine M4 receptor [1]. The compound, with a free base molecular weight of 412.6 g/mol and a dihydrochloride molecular weight of 485.5 g/mol, is characterized as a competitive antagonist with low nanomolar affinity for the M4 subtype [2]. PCS1055 also exhibits inhibitory activity against acetylcholinesterase (AChE), representing a dual-pharmacology tool compound for cholinergic system investigation [3].

PCS1055 Procurement Rationale: M4 Subtype Selectivity


In research applications requiring M4 receptor-specific interrogation, substitution with generic muscarinic antagonists (e.g., atropine, scopolamine) or alternative M4-preferring ligands introduces confounding off-target effects that invalidate subtype-specific conclusions [1]. Pan-muscarinic antagonists exhibit nanomolar potency across all five mAChR subtypes (M1–M5) with minimal discrimination, whereas legacy M4-selective tools—including muscarinic peptide toxins and benzoxazine ligands such as PD102807—suffer from incomplete selectivity profiles, limited commercial availability, or peptide-associated delivery constraints [2]. PCS1055 addresses this gap through a quantitatively defined selectivity window (>100-fold over M1/M3/M5; 30-fold over M2) combined with well-characterized competitive antagonism and brain exposure following systemic administration [3].

PCS1055 Quantitative Differentiation Evidence


M4 Receptor Affinity and Subtype Selectivity

PCS1055 demonstrates substantially higher M4 receptor affinity and a more favorable selectivity profile compared to the benzoxazine M4 antagonist PD102807. While PD102807 exhibits an IC50 of 91 nM at the M4 receptor with 10-fold selectivity over M3, PCS1055 achieves an IC50 of 18.1 nM with >100-fold selectivity over M1, M3, and M5 subtypes and 30-fold selectivity over M2 [1]. Relative to the pan-muscarinic antagonist atropine (IC50 = 0.39–0.71 nM across subtypes), PCS1055 trades absolute potency for a quantitatively superior subtype discrimination window, enabling M4-specific pharmacological dissection without the confounding M1/M3-mediated peripheral effects characteristic of non-selective antagonists [2].

Muscarinic M4 receptor Subtype selectivity Radioligand binding

Competitive Antagonism Confirmation

Schild regression analysis definitively establishes PCS1055 as a competitive antagonist at the M4 receptor, yielding a calculated Kb of 5.72 nM with a slope not significantly different from unity [1]. This mechanistic characterization is superior to many M4-preferring ligands for which competitive versus allosteric binding modes remain ambiguous. In functional GTP-γ-[³⁵S] binding assays measuring receptor-G protein coupling, PCS1055 antagonizes carbachol-stimulated activity with an IC50 of 18.1 nM at M4, compared to markedly higher IC50 values of 1.8 μM at M1 and 5.4 μM at M3, confirming that the binding selectivity translates into functional subtype discrimination .

Competitive antagonism Schild analysis Functional assay

Acetylcholinesterase Inhibitory Activity

Unlike single-target M4 antagonists such as PD102807, PCS1055 exhibits concomitant acetylcholinesterase (AChE) inhibitory activity, with IC50 values of 22 nM against electric eel AChE and 120 nM against human AChE [1]. This dual pharmacology—M4 receptor antagonism combined with AChE inhibition—distinguishes PCS1055 from comparator compounds lacking AChE activity. While the M4 selectivity relative to other muscarinic subtypes remains the primary differentiation, the AChE inhibitory component provides a unique polypharmacological profile for investigating cholinergic tone modulation in systems where both receptor blockade and synaptic acetylcholine elevation may be relevant [2].

Acetylcholinesterase inhibition Dual pharmacology Cholinergic modulation

In Vivo Brain Exposure and Pharmacokinetics

PCS1055 demonstrates systemic bioavailability and brain exposure following intraperitoneal administration in male mice, with pharmacokinetic characterization at 30 mg/kg yielding maximal total plasma concentrations of 45,100 nM and unbound plasma concentrations of 631 nM at the 30-minute time point . While direct comparator brain-to-plasma ratio data for alternative M4 antagonists (e.g., PD102807, muscarinic toxins) are unavailable in the primary characterization literature, the documented CNS exposure following peripheral dosing represents a critical differentiation from peptide-based M4-selective reagents (which require intracerebroventricular administration) and supports the utility of PCS1055 for in vivo behavioral and disease model studies [1].

Brain penetration Pharmacokinetics In vivo pharmacology

PCS1055 Application Scenarios


M4-Specific Pharmacology in Psychosis Research

M4 receptor modulation is implicated in the pathophysiology of schizophrenia and antipsychotic drug mechanisms [1]. PCS1055 enables M4-specific interrogation of dopaminergic and glutamatergic circuit modulation without the confounding M1-mediated cognitive impairment or M3-mediated peripheral adverse effects that accompany non-selective muscarinic antagonists. The >100-fold selectivity window over M1/M3/M5 (validated via radioligand binding and functional GTP-γ-S assays) supports its use in preclinical models of psychosis where M4 receptor blockade is the variable of interest [2].

Cholinergic Circuit Mapping in Parkinson's Disease

M4 receptors are highly expressed in striatal projection neurons and cholinergic interneurons, making them critical regulators of basal ganglia motor output [1]. PCS1055's combined M4 antagonism (Ki = 6.5 nM) and AChE inhibition (human IC50 = 120 nM) provides a unique dual-pharmacology tool for investigating cholinergic tone in Parkinson's disease models, where both receptor blockade and synaptic acetylcholine elevation may modulate L-DOPA-induced dyskinesia or motor deficits [2].

AChE and M4 Dual-Mechanism SAR

The 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine scaffold from which PCS1055 is derived was originally developed as an AChE inhibitor series [1]. PCS1055 retains this AChE inhibitory activity (eel IC50 = 22 nM; human IC50 = 120 nM) while adding M4 receptor antagonism, making it suitable for structure-activity relationship (SAR) studies examining the structural determinants of dual cholinergic pharmacology and for experimental paradigms requiring simultaneous M4 blockade and AChE inhibition [2].

In Vivo Behavioral Pharmacology

PCS1055's documented brain exposure following intraperitoneal administration (Cmax unbound = 631 nM at 30 min post-30 mg/kg) exceeds its M4 Ki by approximately 100-fold, supporting central target engagement [1]. This pharmacokinetic profile enables behavioral studies in rodent models where systemic administration is required and where peptide-based M4-selective reagents (e.g., MT3 toxin) are impractical due to CNS delivery barriers [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for PCS1055

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.